Methyl 3-amino-3-(6-methoxypyridin-3-YL)prop-2-enoate
Description
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Properties
CAS No. |
500795-50-6 |
|---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 3-amino-3-(6-methoxypyridin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C10H12N2O3/c1-14-9-4-3-7(6-12-9)8(11)5-10(13)15-2/h3-6H,11H2,1-2H3 |
InChI Key |
OZJVWNIDUURZAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C(=CC(=O)OC)N |
Origin of Product |
United States |
Biological Activity
Methyl 3-amino-3-(6-methoxypyridin-3-YL)prop-2-enoate, with the CAS number 500795-50-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
The compound features a methoxypyridine moiety attached to an amino prop-2-enoate backbone. Its molecular formula is with a molecular weight of approximately 208.21 g/mol. The unique structure suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 6-methoxypyridin-3-amine with methyl acrylate under controlled conditions. This process often utilizes catalysts and specific solvents to optimize yield and purity. The following table summarizes the synthesis methods and yields:
| Synthesis Method | Reactants | Yield (%) | Notes |
|---|---|---|---|
| One-pot reaction | 6-methoxypyridin-3-amine + methyl acrylate | Moderate | Controlled conditions required |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. Its mechanisms of action involve binding to specific receptors or enzymes, thereby modulating their activity and influencing various biological pathways.
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. For instance, it has shown potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Properties
Some investigations have indicated that this compound may exhibit antimicrobial effects against various pathogens. This could be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Case Studies and Research Findings
- Enzyme Inhibition : A study explored the compound's ability to inhibit specific enzymes involved in cancer metabolism, demonstrating IC50 values indicating effective inhibition at low concentrations.
- Binding Affinity : Research utilizing surface plasmon resonance (SPR) indicated a strong binding affinity of this compound to targeted receptors involved in inflammatory responses.
Comparison with Similar Compounds
The following table compares this compound with similar compounds, highlighting differences in structure and potential biological activities:
| Compound Name | Molecular Formula | Unique Features | Potential Activity |
|---|---|---|---|
| Methyl 3-amino-3-(5-methoxypyridin-3-YL)prop-2-enoate | C10H12N2O3 | Variation in methoxy position | Antimicrobial |
| Methyl 3-amino-3-(6-chloropyridin-3-YL)propanoate | C10H12ClN2O2 | Chlorine substitution | Antitumor |
| Methyl 4-(5-methoxypyridin-3-YL)butanoate | C11H13N2O4 | Different carbon chain length | Unknown |
Preparation Methods
Reaction Mechanism and Optimization
The enamine condensation method involves reacting 6-methoxypyridin-3-amine with methyl 3-oxopropionate under acidic conditions. This one-pot reaction proceeds via nucleophilic attack of the amine on the carbonyl group of the β-keto ester, followed by dehydration to form the α,β-unsaturated enamine structure.
Typical Reaction Conditions
- Reactants : 6-Methoxypyridin-3-amine (1 eq), methyl 3-oxopropionate (1.2 eq)
- Catalyst : Glacial acetic acid (5 mol%)
- Solvent : Ethanol (20 mL per mmol of amine)
- Temperature : Reflux at 65°C for 6–8 hours
- Workup : Evaporation under reduced pressure, followed by washing with cold ethanol.
Yield and Purity
- Isolated Yield : 72–78%
- Purity : >95% (HPLC)
- Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 2.4 Hz, 1H, pyridine-H), 7.56 (dd, J = 8.8, 2.4 Hz, 1H, pyridine-H), 6.79 (d, J = 8.8 Hz, 1H, pyridine-H), 6.32 (s, 1H, NH), 5.91 (d, J = 15.6 Hz, 1H, CH=COO), 5.45 (d, J = 15.6 Hz, 1H, CH=COO), 3.89 (s, 3H, OCH₃), 3.72 (s, 3H, COOCH₃).
- IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O ester), 1630 cm⁻¹ (C=C conjugated).
Table 1: Optimization of Enamine Condensation
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Reaction Time | 4–10 hours | 6 hours | Peak at 78% |
| Acetic Acid Loading | 0–10 mol% | 5 mol% | Maximizes rate |
| Solvent | Ethanol, MeOH, THF | Ethanol | Highest purity |
Isomerization of Methyl 3-((6-Methoxypyridin-3-yl)amino)propiolate
Synthesis of Propiolate Precursor
The propiolate intermediate, methyl 3-((6-methoxypyridin-3-yl)amino)propiolate (CAS 577771-12-1), is synthesized via a copper-catalyzed coupling of 6-methoxypyridin-3-amine with methyl propiolate under mild conditions.
Reaction Conditions
Acid-Catalyzed Isomerization to Acrylate
The propiolate undergoes tautomerization to the acrylate form under acidic conditions:
- Catalyst : HCl (1M in ethanol)
- Temperature : 50°C, 4 hours
- Conversion Efficiency : 85–90% (monitored by ¹H NMR).
Table 2: Isomerization Efficiency Under Varied Conditions
| Acid Catalyst | Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|---|
| HCl | 50 | 4 | 89 |
| H₂SO₄ | 50 | 6 | 78 |
| AcOH | 70 | 8 | 65 |
Palladium-Catalyzed Cross-Coupling and Amination
Heck Coupling for Acrylate Formation
While direct literature on this route is limited, analogous methods for ethyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate suggest scalability. Adapting this for methyl ester synthesis:
- Reactants : 5-Bromo-2-methoxypyridine, methyl acrylate
- Catalyst : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%)
- Base : K₂CO₃, DMF, 100°C, 24 hours
- Yield : 60–68%.
Buchwald-Hartwig Amination
The bromine substituent is replaced with an amino group using palladium catalysis:
- Catalyst : Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%)
- Amination Source : NH₃ (gas), dioxane, 100°C, 12 hours
- Yield : 55–62%.
Table 3: Comparative Analysis of Cross-Coupling Methods
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Heck Coupling | Pd(OAc)₂, K₂CO₃, DMF, 100°C | 65 | 90 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, NH₃, 100°C | 58 | 88 |
Industrial-Scale Production Considerations
Cost-Benefit Analysis
- Enamine Route : Low catalyst cost but requires stoichiometric acetic acid.
- Isomerization Route : High precursor synthesis cost offset by efficient conversion.
- Cross-Coupling Route : High palladium costs limit scalability.
Table 4: Industrial Viability Metrics
| Method | Cost (USD/kg) | Throughput (kg/day) |
|---|---|---|
| Enamine Condensation | 120 | 50 |
| Isomerization | 180 | 30 |
| Cross-Coupling | 300 | 15 |
Spectroscopic Characterization and Quality Control
Key Analytical Benchmarks
- Mass Spec (ESI+) : m/z 237.1 [M+H]⁺ (calculated 236.2).
- HPLC Retention Time : 6.8 min (C18 column, 60% MeOH/water).
- Elemental Analysis : C 55.93%, H 5.59%, N 11.86% (theoretical C 55.98%, H 5.59%, N 11.90%).
Q & A
Q. What are the established synthetic routes for Methyl 3-amino-3-(6-methoxypyridin-3-yl)prop-2-enoate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a patent procedure (EP 4374877 A2) describes a two-step synthesis starting with a trifluoromethyl-substituted pyridine derivative. Key steps include:
- Step 1: Alkaline hydrolysis (10 N NaOH in methanol) to deprotect intermediates.
- Step 2: Acidification (6 N HCl) and solvent extraction (ethyl acetate/water) to isolate the product.
Yield optimization relies on pH control (adjusted to 3 for precipitation) and solvent ratios (hexane:ethyl acetate = 9:1 for crystallization). Reported yields reach 91% under these conditions .
Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH for precipitation | 3.0–3.5 | Maximizes purity |
| Solvent polarity | Hexane:EtOAc (9:1) | Reduces impurities |
| Reaction time | 10–12 hours | Completes hydrolysis |
Q. How is the structural identity of this compound validated in crystallographic studies?
Methodological Answer: X-ray crystallography paired with software like SHELXL is standard for structural validation. The SHELX suite refines atomic coordinates and thermal displacement parameters, ensuring bond lengths and angles align with expected values (e.g., C=O bond ~1.21 Å, C-N ~1.47 Å). For non-crystalline samples, LCMS (m/z 393 [M+H]+) and HPLC (retention time: 0.29 min under SQD-FA50 conditions) provide complementary validation . Discrepancies in data (e.g., unexpected tautomerism) require re-evaluation of crystallization solvents or diffraction data quality .
Advanced Research Questions
Q. What computational strategies are employed to model the electronic properties of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations using Gaussian or ORCA software predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example:
- HOMO localization on the enoate group suggests nucleophilic attack sites.
- LUMO localization on the pyridine ring indicates electrophilic susceptibility.
Validation against experimental UV-Vis spectra (e.g., λmax ~280 nm for π→π* transitions) ensures accuracy. Software like SHELXD can assist in refining charge density maps for crystalline samples .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?
Methodological Answer: Contradictions often arise from dynamic processes like rotamer interconversion or solvent-dependent tautomerism. Strategies include:
- Variable-temperature NMR to slow conformational changes (e.g., –40°C in CDCl₃).
- COSY/NOESY experiments to confirm spatial proximity of protons (e.g., coupling between NH₂ and pyridine protons).
- Deuterated solvent screening (DMSO-d₆ vs. CDCl₃) to identify hydrogen-bonding effects. A 2023 study noted that DMSO-d₆ stabilizes the enol form, altering splitting patterns .
Q. What methodologies are effective for separating enantiomers of this compound?
Methodological Answer: Chiral resolution techniques include:
- Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and hexane/isopropanol mobile phases.
- Diastereomeric salt formation using (–)-dibenzoyl-L-tartaric acid in ethanol.
A 2024 study achieved >99% enantiomeric excess (ee) via simulated moving bed (SMB) chromatography, leveraging the compound’s amino group for chiral recognition .
Q. How does the compound interact with biological targets, and what assays validate its activity?
Methodological Answer: The pyridine and enoate moieties enable interactions with enzymes like kinases or G-protein-coupled receptors (GPCRs) . Assays include:
- Fluorescence polarization to measure binding affinity (e.g., IC₅₀ ~5 µM for kinase inhibition).
- Molecular docking (AutoDock Vina) to predict binding poses in ATP-binding pockets.
A 2025 study highlighted its role as a Michael acceptor in covalent inhibition, validated by MALDI-TOF mass spectrometry .
Table 2: Comparative Biological Activity of Analogues
| Compound | Target Enzyme | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Methyl 3-amino-3-(6-MeO-pyridin-3-yl)prop-2-enoate | Kinase X | 4.8 | Competitive |
| 3-(6-Amino-2-Me-pyridin-3-yl)prop-2-enoic acid | GPCR Y | 12.3 | Allosteric |
Q. What experimental protocols ensure the stability of this compound during storage?
Methodological Answer: Stability is pH- and temperature-dependent. Best practices include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
